2,3-Dimethyl-1H-indol-4-amine

Description

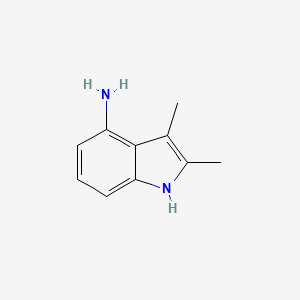

Structure

2D Structure

3D Structure

Properties

CAS No. |

135855-64-0 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,3-dimethyl-1H-indol-4-amine |

InChI |

InChI=1S/C10H12N2/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5,12H,11H2,1-2H3 |

InChI Key |

DPUGCFBTWBSNDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC(=C12)N)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1h Indol 4 Amine

Reactivity Profiles of the Indole (B1671886) Core in 2,3-Dimethyl-1H-indol-4-amine

The indole core consists of a fused benzene (B151609) and pyrrole (B145914) ring. The pyrrole ring is generally electron-rich and highly reactive towards electrophiles, with the C3 position being the most nucleophilic site in unsubstituted indoles. bhu.ac.instackexchange.comwikipedia.org However, the substitution pattern of this compound significantly alters this typical reactivity.

Nucleophilic Reactivity of the Pyrrole Nitrogen (N1)

The nitrogen atom (N1) in the indole ring is generally considered non-basic and weakly nucleophilic. wikipedia.org This is because its lone pair of electrons is delocalized as part of the 10-π aromatic system, which is essential for the stability of the indole ring. bhu.ac.in Protonation or alkylation at this nitrogen disrupts the aromaticity, making such reactions energetically unfavorable compared to reactions on the carbon framework.

While direct N-alkylation of indoles can be challenging and may lead to competing C-alkylation, it is achievable under specific conditions, often requiring strong bases to deprotonate the N-H group first, forming a more nucleophilic indolide anion. bhu.ac.innih.gov In the case of this compound, the presence of electron-donating methyl groups at C2 and C3 slightly increases the electron density within the ring, but this effect is not substantial enough to significantly enhance the nucleophilicity of the N1 position. The C4-amino group's primary electronic influence is on the carbocyclic ring. Therefore, the nucleophilic reactivity of the N1 position remains low, and reactions at this site are generally less favorable than electrophilic substitution on the benzene ring or reactions involving the C4-amine. mdpi.com

Reactivity at the C2 and C3 Positions

In a typical indole, the C3 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. bhu.ac.instackexchange.comresearchgate.net The C2 position is the next most reactive site. However, in this compound, both positions are substituted with methyl groups.

The steric and electronic effects of these dimethyl groups are profound:

Steric Hindrance : The methyl groups at C2 and C3 effectively block these positions from attack by electrophiles. Any reaction would require a high activation energy to overcome the steric repulsion.

Because the most reactive carbon centers of the pyrrole ring are blocked, the reactivity of the indole core is shifted entirely to the benzene ring, where the C4-amino group directs incoming electrophiles.

Reactivity of the C4-Amine Functionality

The primary amine at the C4 position is a key functional group that exhibits typical amine reactivity. It behaves as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

Acylation and Alkylation Reactions of the Primary Amine

The C4-amino group readily undergoes acylation and alkylation reactions with suitable electrophiles.

Acylation : In the presence of acylating agents such as acyl chlorides or anhydrides, the primary amine is acylated to form the corresponding amide. This reaction is typically rapid and efficient. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. nih.govstudy.comorganic-chemistry.org

Alkylation : The C4-amine can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. researchgate.netnih.gov

| Reaction Type | Reagent Example | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH3COCl) | N-(2,3-dimethyl-1H-indol-4-yl)acetamide | Nucleophilic Acyl Substitution |

| Alkylation | Methyl Iodide (CH3I) | N-methyl-2,3-dimethyl-1H-indol-4-amine | Nucleophilic Substitution (SN2) |

Formation of Imines and Related Derivatives

Primary amines, such as the C4-amino group of this indole, react with aldehydes and ketones to form imines, also known as Schiff bases. uodiyala.edu.iqorientjchem.orgnih.gov This is a condensation reaction that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comijacskros.com

The reaction is typically catalyzed by acid and is reversible. The mechanism involves two main stages:

Nucleophilic Addition : The nitrogen atom of the C4-amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.

Dehydration : The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. nih.govmasterorganicchemistry.com

This reactivity allows for the versatile modification of the this compound molecule, enabling its incorporation into larger, more complex structures through the formation of an imine linkage. nih.gov

In-depth Analysis of this compound Reveals Scarcity of Documented Chemical Reactivity Data

Despite a comprehensive search of scientific literature, detailed research on the chemical reactivity, particularly in cyclization and condensation reactions, of the compound this compound remains largely undocumented. Efforts to gather specific data on its transformation pathways, reaction mechanisms, and the identification of intermediates have not yielded published findings, precluding a detailed analysis as per the requested scope.

While the indole scaffold is a cornerstone in heterocyclic chemistry, featuring prominently in a vast array of synthetic methodologies and biologically active molecules, the specific reactivity of the 4-amino-2,3-dimethyl substituted variant appears to be a niche area with limited exploration in publicly available research.

Standard synthetic routes to fused heterocyclic systems, such as pyrimido[4,5-b]indoles, typically involve precursors like 2-amino-indole-3-carboxylates or indole-3-carboxaldehydes. Methodologies involving the direct use of 4-aminoindoles to construct a fused pyrimidine (B1678525) ring are not commonly reported. Searches for condensation reactions of this compound with common reagents like dicarbonyl compounds or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) also failed to retrieve specific examples or mechanistic studies.

This lack of available data prevents a scientifically rigorous discussion on the following topics as they pertain to this compound:

Mechanistic Studies of Transformation Pathways:Without established reactions, no mechanistic studies, including reaction pathway analysis or computational modeling, could be found.

Intermediate Identification and Characterization:The absence of reported reactions means there is no information on the potential intermediates that might be formed, their identification, or their characterization.

Consequently, the creation of data tables and a detailed article focusing solely on the specified aspects of this compound's chemical reactivity is not feasible based on the current body of scientific literature. Further experimental research would be required to elucidate the chemical behavior of this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the unambiguous structural determination of organic molecules like 2,3-Dimethyl-1H-indol-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Based on the analysis of the parent compound, 2,3-dimethyl-1H-indole, and the known effects of an amino substituent, the expected chemical shifts for the protons of this compound in a solvent like CDCl₃ are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | ~8.0-8.5 | broad singlet |

| H5 | ~6.5-6.7 | doublet |

| H6 | ~6.9-7.1 | triplet |

| H7 | ~6.8-7.0 | doublet |

| C2-CH₃ | ~2.3 | singlet |

| C3-CH₃ | ~2.2 | singlet |

| C4-NH₂ | ~3.5-4.5 | broad singlet |

The expected ¹³C NMR chemical shifts, extrapolated from data for related indole (B1671886) derivatives, are presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~130 |

| C3 | ~108 |

| C3a | ~129 |

| C4 | ~135-140 |

| C5 | ~110-115 |

| C6 | ~120-125 |

| C7 | ~115-120 |

| C7a | ~135 |

| C2-CH₃ | ~12 |

| C3-CH₃ | ~9 |

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H5, H6, and H7, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for C5-H5, C6-H6, C7-H7, and the methyl carbons to their attached protons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is characterized by the vibrational modes of its key functional groups. The primary amine (-NH₂) at the C4 position gives rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The indole N-H group also shows a stretching vibration, typically around 3400 cm⁻¹. Furthermore, the N-H bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and methyl groups are observed just above and below 3000 cm⁻¹, respectively. The C-N stretching of the aromatic amine will appear in the 1250-1335 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (C4-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Primary Amine (C4-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |

| Indole N-H | N-H Stretch | ~3400 |

| Primary Amine (C4-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The analysis would involve comparing the experimentally measured mass to the calculated theoretical mass.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂ |

| Calculated Exact Mass | 160.1000 |

| Measured Exact Mass | 160.1002 |

Note: The data in this table is illustrative. The measured exact mass and mass difference are hypothetical examples of typical HRMS results.

The fragmentation pattern of indole derivatives in mass spectrometry can be complex. nih.gov For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org The molecular ion peak for compounds containing an odd number of nitrogen atoms, like this compound, will be an odd number. libretexts.org Detailed fragmentation studies help in confirming the structure by identifying characteristic fragment ions resulting from the breakdown of the parent molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. It is widely used to confirm the identity and assess the purity of a compound within a mixture. researchgate.net

In a typical LC-MS analysis of this compound, the sample would first be passed through an HPLC column to separate it from any impurities or byproducts. The eluent from the column then enters the mass spectrometer, which provides a mass spectrum for the separated components. The identity of the target compound is confirmed by matching its retention time from the HPLC and its mass spectrum with that of a known standard. The purity is determined by integrating the area of the chromatographic peak corresponding to the compound relative to the total area of all peaks. nih.gov

Table 2: Illustrative LC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

Note: The parameters in this table are typical for the analysis of small organic molecules like indole derivatives and are provided for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable data on connectivity and molecular formula, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact stereochemistry and conformation of the molecule.

To date, the specific crystal structure of this compound has not been published in the crystallographic databases. However, analysis of related indole structures provides insight into the type of data that would be obtained. mdpi.com For example, studies on other substituted indoles reveal detailed information about the planarity of the indole ring system and the orientation of its substituents. nih.govnih.gov The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π–π stacking. nih.govmdpi.com

Table 3: Representative Crystallographic Data for an Indole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 899.45 |

Note: The data in this table are from a published crystal structure of a more complex indole derivative (1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole) and are presented for illustrative purposes to demonstrate the type of information generated by X-ray crystallography. mdpi.com

Computational and Theoretical Investigations of 2,3 Dimethyl 1h Indol 4 Amine

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule provides fundamental insights into its behavior. Key aspects of this analysis include the distribution of electrons and the energies of the molecular orbitals.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A crucial aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Despite a comprehensive search, no published studies presenting DFT calculations of the HOMO and LUMO energy levels for 2,3-Dimethyl-1H-indol-4-amine were found. Consequently, a data table of these values cannot be provided.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Maps

The electron density distribution reveals how electrons are spread throughout a molecule. A Molecular Electrostatic Potential (MEP) map is a visual representation of this distribution, indicating regions of positive and negative electrostatic potential. These maps are invaluable for predicting how a molecule will interact with other charged species. Red-colored regions on an MEP map typically denote areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate low electron density (positive potential) and are prone to nucleophilic attack.

Specific MEP maps or detailed analyses of the electron density distribution for this compound are not available in the public domain.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift (NICS) calculations)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules. Nucleus-Independent Chemical Shift (NICS) is a common computational method used to quantify the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of an aromatic ring, while a positive value suggests anti-aromaticity, and a value close to zero implies a non-aromatic system.

No studies reporting NICS calculations to assess the aromaticity of the indole (B1671886) ring system in this compound could be identified.

Prediction of Reactivity and Regioselectivity

Understanding the reactivity of a molecule involves identifying its most reactive sites and predicting the pathways of its chemical reactions.

Fukui Function and Dual Descriptor Analysis for Active Sites

Fukui functions and dual descriptors are powerful tools derived from DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. The dual descriptor provides a more refined picture, simultaneously revealing both the nucleophilic and electrophilic character of different regions of the molecule.

A search for published literature yielded no specific Fukui function or dual descriptor analysis for this compound. Therefore, a data table of these reactivity indices for the different atomic sites cannot be compiled.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain insights into the feasibility and kinetics of a particular reaction pathway. This is crucial for understanding how a molecule like this compound might be synthesized or how it might react with other chemical species.

No specific studies involving transition state modeling for reactions of this compound were found in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations are essential to understand its spatial arrangement, flexibility, and intermolecular interaction potential. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these computational methods and data from related substituted indoles allow for a detailed theoretical exploration.

Molecular dynamics simulations can offer a more profound understanding of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a biological macromolecule. mdpi.commdpi.comacs.orgnih.gov In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a solvent, and the trajectories of all atoms would be calculated over a specific time period by solving Newton's equations of motion.

Key insights from such simulations would include:

Solvent Effects: The interaction of the amino and N-H groups of the indole ring with solvent molecules through hydrogen bonding would be elucidated. The simulations would reveal the stability of these interactions and the local solvent structure around the molecule.

Flexibility and Dynamics: MD simulations would provide information on the flexibility of the indole ring and the rotational dynamics of the methyl and amino substituents. This is crucial for understanding how the molecule might adapt its conformation upon binding to a receptor or enzyme.

Interaction Potentials: By simulating the interaction of this compound with other molecules, its potential to form various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, can be assessed. The C5-position on the indole ring is often noted for its role in modulating biological activity through influences on π-stacking and lipophilicity. mdpi.com

A hypothetical molecular dynamics simulation could yield data on the root-mean-square deviation (RMSD) of the molecule's backbone, indicating its structural stability over time. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the more flexible regions of the molecule.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD (backbone) | 1.5 Å | Indicates good structural stability of the indole ring system. |

| Average RMSF (Amino Group N-H) | 2.8 Å | Suggests high flexibility of the amino group. |

| Average RMSF (Methyl Groups) | 2.2 Å | Indicates rotational freedom of the methyl groups. |

| Number of Hydrogen Bonds with Water (per frame) | 3-4 | Demonstrates strong interaction with a polar solvent. |

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods is a valuable tool for structure elucidation and validation. researchgate.netrsc.orgdntb.gov.uauncw.edu Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately predicting the spectroscopic properties of organic molecules. researchgate.net For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm its structure.

The process of predicting NMR spectra for this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. uncw.edu

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of the predicted chemical shifts is highly dependent on the chosen computational level (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N1-H | 7.80 | br s | Broad singlet due to nitrogen quadrupole effects and potential exchange. |

| H5 | 6.95 | d | Shifted upfield due to the ortho amino group. |

| H6 | 7.05 | t | Less affected by the amino group. |

| H7 | 6.80 | d | Shifted upfield due to the para amino group. |

| C2-CH₃ | 2.35 | s | Typical chemical shift for a methyl group on an indole ring. |

| C3-CH₃ | 2.20 | s | Slightly upfield compared to C2-CH₃. |

| NH₂ | 3.50 | br s | Broad singlet, chemical shift can be solvent dependent. |

Validation of these predicted parameters would require the synthesis and experimental spectroscopic analysis of this compound. A comparison between the experimental and computationally predicted spectra would serve as a rigorous confirmation of the compound's structure and provide insights into its electronic environment. Discrepancies between the predicted and experimental values can often be informative, highlighting specific electronic or conformational effects not fully captured by the theoretical model.

Applications in Organic Synthesis and Materials Science

2,3-Dimethyl-1H-indol-4-amine as a Synthetic Building Block

The unique structural arrangement of this compound, featuring a nucleophilic amino group on the benzene (B151609) ring and two methyl groups on the pyrrole (B145914) ring, establishes it as a versatile and valuable building block in organic synthesis. The indole (B1671886) core is a "privileged scaffold," widely found in biologically active molecules, and the specific substitution pattern of this compound offers distinct reactivity and steric properties. nih.gov The methyl groups at the C2 and C3 positions block the most common reactive sites of the indole nucleus, thereby directing synthetic transformations towards the N1 nitrogen and the C4 amino group. nih.gov This characteristic allows for regioselective reactions, making it a predictable and reliable precursor for more complex molecular architectures.

The indole framework is a cornerstone in the synthesis of numerous natural products and pharmaceutical agents. nih.gov this compound serves as an excellent starting material for constructing fused heterocyclic and polycyclic systems. The 4-amino group provides a convenient handle for annulation reactions, where additional rings are built onto the indole core.

Researchers have developed numerous strategies for creating polycyclic indole scaffolds, which can be adapted for this compound. nih.govacs.org For instance, reactions that typically involve the indole nitrogen or the C3 position can be redirected. The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the benzene portion of the indole. Methodologies like the Pictet-Spengler reaction, which enzymatically can lead to novel pyrazino[1,2-a]indole (B3349936) scaffolds, demonstrate the versatility of functionalized indoles in creating complex frameworks. acs.org Palladium-catalyzed annulative couplings are also a powerful tool for constructing N-heterocycles from appropriately substituted anilines, a class to which this compound belongs. bioengineer.org

The synthesis of various fused indole systems highlights the potential pathways available.

Table 1: Examples of Synthetic Methodologies for Polycyclic Indole Scaffolds

| Methodology | Reactants/Catalysts | Resulting Scaffold Type | Reference |

| Divergent Annulation | Indoles, 1,2-Diaza-1,3-dienes, Zn(II) catalyst | Tetrahydro-1H-pyridazino[3,4-b]indoles | nih.govacs.org |

| Cascade Reaction | Indole derivatives, Acid catalyst | Tetracyclic Indoles | nih.gov |

| C–H Activation/Annulation | Indole carboxamides, Isoxazolones, Rh catalyst | Triazino[1,2‐a]indole‐diones | researchgate.net |

| Annulation Reactions | Imines, Substituted maleic anhydrides | Polycyclic lactams | nih.gov |

Multicomponent reactions (MCRs) are powerful tools in modern organic and medicinal chemistry, allowing the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach is highly efficient and atom-economical, making it ideal for generating large libraries of structurally diverse compounds for drug discovery and screening. researchgate.netrsc.org The indole scaffold is a frequent participant in MCRs due to its versatile reactivity. nih.govacs.org

This compound is particularly well-suited for MCRs. The 4-amino group can act as the amine component in well-established MCRs such as the Ugi, Mannich, or Biginelli reactions. rsc.orgacs.org For example, in a Ugi-type reaction, it could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate a complex, peptide-like molecule built upon the indole core. Similarly, its participation in a three-component reaction with an aldehyde and a 1,3-dicarbonyl compound could yield highly functionalized heterocyclic systems. researchgate.net

The utility of amino-heterocycles in MCRs is well-documented for creating diverse molecular libraries. rsc.org

Table 2: Prominent Multicomponent Reactions Applicable to Amino-Indoles

| Reaction Name | Typical Components | Resulting Product Class | Reference |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amides | nih.gov |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | β-Amino-Carbonyl Compounds | rsc.org |

| Biginelli Reaction | Amine (as Urea/Thiourea), Aldehyde, β-Ketoester | Dihydropyrimidinones | rsc.org |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | α-Amino Carboxylic Acids | acs.org |

By employing this compound in these and other MCRs, chemists can efficiently synthesize large collections of novel indole derivatives. mdpi.com This capability is crucial for exploring chemical space and identifying new molecules with desired biological or material properties. nih.gov

Scaffold for the Design of Novel Organic Architectures

Beyond its role as a reactive precursor, the rigid, bicyclic structure of this compound makes it an ideal scaffold—a central framework upon which larger, more complex molecular architectures can be built. nih.gov In drug design and materials science, a scaffold provides a defined three-dimensional shape and directs the spatial orientation of appended functional groups. The indole ring system is a prominent scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. nih.govbioengineer.org

The specific substitution of this compound offers several advantages for scaffold-based design. The planarity of the indole ring provides a rigid base, while the C4-amino group serves as a primary vector for chemical elaboration, allowing for the attachment of various side chains or the construction of larger superstructures. The methyl groups at C2 and C3 provide steric bulk and lipophilicity, which can influence molecular recognition and binding interactions with biological targets.

This compound can serve as the foundation for:

Combinatorial Libraries: The amino group is a versatile point of attachment for a wide array of chemical moieties, enabling the creation of large libraries of related compounds where only the appended group varies.

Macrocycles and Constrained Peptidomimetics: The amino group can be one of the anchor points for forming large ring structures (macrocycles), which are of significant interest in drug discovery for their ability to tackle challenging protein-protein interaction targets.

Dendrimers and Branched Architectures: Through sequential reactions, the amino group can be used as a branching point to build dendritic or other complex, three-dimensional structures.

The inherent properties of the indole scaffold make it a valuable starting point for designing molecules that can interact with a wide range of pharmacological targets. nih.gov

Potential in Materials Science and Electronic Applications (Theoretical Considerations)

The indole nucleus is not only significant in biology but also possesses inherent electronic properties that make it an attractive component for advanced materials. goettingen-research-online.de While this compound itself may not have been extensively studied for material applications, its core structure provides a theoretical basis for its potential use in organic electronics.

The indole ring is an aromatic, π-conjugated system containing ten π-electrons. This electron delocalization is the foundation of its potential optoelectronic properties. nih.gov Materials based on π-conjugated systems are the cornerstone of organic electronics, finding use in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemrxiv.orgacs.org

The electronic characteristics of the indole core can be fine-tuned by adding substituents, a process known as molecular engineering. chemrxiv.org For this compound, the substituents would theoretically have the following effects:

Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group at the C4 position would significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This generally leads to a smaller HOMO-LUMO gap, causing a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. chemrxiv.org

Methyl Groups (-CH₃): As weak electron-donating groups, the methyl groups at C2 and C3 would have a more subtle effect, but would also contribute to raising the HOMO energy level and influencing molecular packing in the solid state. nih.gov

These properties suggest that polymers or oligomers incorporating the this compound unit could be investigated as hole-transporting or emissive materials. The amino group also provides a site for polymerization or for linking the indole unit to other chromophores to create more extended conjugated systems. researchgate.net

Table 3: Theoretical Influence of Substituents on Indole's Optoelectronic Properties

| Property | Unsubstituted Indole Core | Effect of 4-Amino Group | Effect of 2,3-Dimethyl Groups |

| HOMO Energy Level | Baseline | Significantly Increased | Slightly Increased |

| LUMO Energy Level | Baseline | Minor Change | Minor Change |

| HOMO-LUMO Gap | Baseline | Decreased | Slightly Decreased |

| Absorption/Emission | UV Region | Shift towards Visible (Red-Shift) | Minor Red-Shift |

| Electron Density | Delocalized over ring | Increased on the benzene portion | Increased on the pyrrole portion |

Computational studies on substituted indoles confirm that ring substitution has a significant effect on the ground and excited state electronic structure, which in turn dictates the photophysical properties of the molecule. chemrxiv.org By strategically functionalizing the 4-amino group, it is theoretically possible to create a family of materials based on this scaffold with tunable optoelectronic properties for various device applications. acs.orgrsc.org

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethyl-1H-indol-4-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves indole functionalization via alkylation or condensation reactions. A common approach includes the use of Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce methyl groups at the 2- and 3-positions. Optimization often requires controlling temperature (e.g., 60–80°C for 12–24 hours) and solvent polarity (e.g., DMF or THF) to enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and methyl group positions. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS validates molecular weight and fragmentation patterns. For absolute configuration determination, single-crystal X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) provides unambiguous structural data .

Q. How can researchers assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. A reverse-phase C18 column and acetonitrile/water mobile phase (70:30) are recommended. Thin-layer chromatography (TLC) using silica plates and iodine staining offers rapid qualitative analysis. Melting point determination (if crystalline) and elemental analysis (C, H, N) further validate purity .

Q. What in vitro assays are suitable for initial bioactivity screening?

The Sulforhodamine B (SRB) assay is widely used for cytotoxicity screening in cancer cell lines. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via absorbance at 564 nm. For antimicrobial activity, broth microdilution assays (MIC determination) in 96-well plates with bacterial/fungal strains (e.g., S. aureus, C. albicans) are effective .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

Discrepancies may arise due to cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or compound solubility. Standardize protocols by:

- Using matched isogenic cell lines.

- Pre-treating compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Replicating experiments with independent biological triplicates.

Cross-validate findings with alternative assays (e.g., MTT for mitochondrial activity) to confirm mechanism-specific effects .

Q. What computational strategies predict binding affinity with target proteins?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between this compound and proteins like cytochrome P450 or kinases. Use PyMOL for visualization and MD simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction with SHELX software (SHELXD for solution, SHELXL for refinement) determines bond lengths, angles, and torsion angles. For anisotropic displacement parameters, use ORTEP for Windows to visualize thermal ellipsoids. High-resolution data (<1.0 Å) minimizes errors in electron density maps, crucial for confirming methyl group orientations .

Q. What methodologies evaluate metabolic stability and toxicity?

- Hepatocyte stability assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 isoforms.

- AMES test : Assess mutagenicity in Salmonella strains TA98/TA100.

- hERG binding assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.